Product packaging for AM2201 N-(4-hydroxypentyl) metabolite-d5(Cat. No.:)

AM2201 N-(4-hydroxypentyl) metabolite-d5

Cat. No.: B1158565
M. Wt: 380.5
InChI Key: HTFNNXALSQKDIS-HXXXRZHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Overview of Synthetic Cannabinoid Research

Synthetic cannabinoids are a large and structurally diverse group of psychoactive substances designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary active compound in cannabis. nih.gov Initially synthesized for research purposes to investigate the endocannabinoid system, many of these compounds have been diverted to the illicit drug market. nih.gov One such compound is AM-2201, a potent full agonist for the cannabinoid receptors CB1 and CB2. wikipedia.orgcaymanchem.com The constant emergence of new synthetic cannabinoids on the recreational drug market presents a significant challenge for law enforcement, public health, and toxicology laboratories. nih.gov This evolving landscape necessitates continuous research to identify these new substances and understand how the body processes them. researchgate.net

The chemical properties of AM-2201 are distinct from its metabolites. The parent compound has a specific molecular structure that is altered during metabolism.

Table 1: Chemical Properties of AM-2201

Property Value Source
IUPAC Name 1-(5-Fluoropentyl)-1H-indol-3-ylmethanone wikipedia.org
Molecular Formula C24H22FNO wikipedia.org
Molar Mass 359.444 g·mol−1 wikipedia.org

| Receptor Affinity (Ki) | 1.0 nM at CB1, 2.6 nM at CB2 | wikipedia.orgcaymanchem.com |

Significance of Metabolite Identification in Synthetic Cannabinoid Studies

The identification of metabolites is a cornerstone of synthetic cannabinoid analysis. When a person consumes a synthetic cannabinoid like AM-2201, the body's metabolic processes break it down into various other compounds, known as metabolites. nih.gov Often, the original parent compound is extensively metabolized and may only be present in very low concentrations in biological samples such as urine or blood. mdpi.com Therefore, forensic and clinical toxicology laboratories typically screen for the more abundant and persistent metabolites to confirm drug exposure. nih.govresearchgate.net

The N-(4-hydroxypentyl) metabolite of AM-2201 has been identified as a major urinary biomarker for the consumption of this specific synthetic cannabinoid. sigmaaldrich.comsigmaaldrich.com Studies have shown that the metabolic profile of AM-2201 in rats is comparable to that in humans, making such animal studies valuable for predicting human metabolites. nih.govresearchgate.net Furthermore, identifying specific metabolites, like the N-4-hydroxy metabolite of AM-2201, can be crucial for distinguishing between the use of different but structurally similar synthetic cannabinoids, such as JWH-018. nih.govresearchgate.net

To ensure the accurate quantification of these metabolites in complex biological matrices, analytical laboratories rely on a technique using internal standards. This is where AM2201 N-(4-hydroxypentyl) metabolite-d5 becomes essential. This compound is a deuterated analog of the primary metabolite, meaning five hydrogen atoms in its structure have been replaced with deuterium (B1214612) atoms. sigmaaldrich.comcaymanchem.com Deuterium is a stable, non-radioactive isotope of hydrogen. Because deuterated standards have a slightly higher mass than their non-deuterated counterparts, they can be distinguished by mass spectrometry-based analytical instruments like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.comgoogle.com

The use of a deuterated internal standard is critical for several reasons:

It mimics the chemical behavior of the target analyte (the non-deuterated metabolite) during sample preparation, extraction, and analysis. oup.com

It helps to correct for any loss of the analyte during these steps, thereby improving the accuracy and precision of the quantitative results. nih.govgoogle.com

It is considered the gold standard for quantitative toxicological analysis. google.com

This compound is specifically designed for use as an internal standard in the quantification of the AM-2201 N-(4-hydroxypentyl) metabolite in forensic analysis, clinical toxicology, and urine drug testing. sigmaaldrich.comsigmaaldrich.comcaymanchem.com

Table 2: Chemical Properties of AM2201 N-(4-hydroxypentyl) metabolite and its Deuterated Standard

Property AM2201 N-(4-hydroxypentyl) metabolite This compound Source(s)
Formal Name (1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d₅)(naphthalen-1-yl)methanone caymanchem.comcaymanchem.com
CAS Number 1427521-34-3 2747914-09-4 caymanchem.comcaymanchem.com
Molecular Formula C24H22FNO2 C24H17D5FNO2 caymanchem.comsigmaaldrich.comcaymanchem.com
Molecular Weight 379.4 g/mol 380.47 g/mol sigmaaldrich.comcaymanchem.comsigmaaldrich.com

| Primary Use | Urinary biomarker of AM-2201 use | Internal standard for quantification of the metabolite | caymanchem.comsigmaaldrich.comsigmaaldrich.comcaymanchem.com |

Properties

Molecular Formula

C24H17D5FNO2

Molecular Weight

380.5

InChI

InChI=1S/C24H22FNO2/c25-15-18(27)9-6-14-26-16-22(20-11-3-4-13-23(20)26)24(28)21-12-5-8-17-7-1-2-10-19(17)21/h1-5,7-8,10-13,16,18,27H,6,9,14-15H2/i3D,4D,11D,13D,16D

InChI Key

HTFNNXALSQKDIS-HXXXRZHPSA-N

SMILES

O=C(C1=C([2H])N(CCCC(O)CF)C2=C1C([2H])=C([2H])C([2H])=C2[2H])C3=CC=CC4=C3C=CC=C4

Synonyms

(1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(naphthalen-1-yl)methanone

Origin of Product

United States

Synthesis and Characterization of Am2201 N 4 Hydroxypentyl Metabolite D5 for Research Applications

Strategies for Deuterium (B1214612) Labeling and Stable Isotope Incorporation

The primary application of AM2201 N-(4-hydroxypentyl) metabolite-d5 is as an internal standard in mass spectrometry-based analyses, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). sigmaaldrich.comnih.gov The incorporation of stable isotopes, like deuterium (²H or D), creates a compound that is chemically identical to the analyte of interest but has a different mass. This mass difference allows the standard to be distinguished from the analyte in a mass spectrometer while co-eluting chromatographically, which helps to correct for variations in sample preparation and instrument response, thereby minimizing matrix effects. nih.govlabx.com

The formal chemical name for this compound is (1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(naphthalen-1-yl)methanone, which indicates that five deuterium atoms are incorporated into the indole (B1671886) ring of the molecule. caymanchem.com While specific, proprietary synthesis routes are not publicly detailed, general strategies for such selective deuterium labeling are well-established in medicinal and synthetic chemistry.

A common and environmentally benign approach involves a selective hydrogen-deuterium (H-D) exchange reaction. mdpi.com This can be facilitated by a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a deuterium source. mdpi.com In this method, deuterium gas (D2) can be generated in-situ from the reaction of a metal like aluminum with heavy water (D2O), which then reacts with the substrate at specific positions, assisted by the palladium catalyst. mdpi.com The introduction of deuterium through these methods is designed to be stable and not interfere with the metabolic sites of the molecule, ensuring its utility as a reliable standard. mdpi.com The use of deuterated water (D2O) is a known method for labeling molecules, as the deuterium can be incorporated via enzyme-catalyzed H-D exchange, particularly involving cofactors like NADPH during biosynthesis. nih.gov

Spectroscopic and Chromatographic Characterization for Reference Standard Purity Assessment

To be used as an analytical reference standard, this compound must be rigorously characterized to confirm its chemical structure and assess its purity. This involves a suite of spectroscopic and chromatographic techniques. researchgate.netresearchgate.net The purity is typically expected to be very high, with specifications often stating ≥99% for the sum of deuterated forms (d1-d5). caymanchem.com

Qualitative analysis to confirm the identity of the synthesized compound involves several techniques:

Mass Spectrometry (MS) : Confirms the molecular weight and the successful incorporation of the five deuterium atoms. The molecular formula is C₂₄H₁₇D₅FNO₂, corresponding to a molecular weight of approximately 380.5 g/mol . sigmaaldrich.comcaymanchem.com

Infrared (IR) and Ultraviolet (UV) Spectroscopy : Used to identify functional groups and the chromophore of the molecule. researchgate.netresearchgate.net The maximum UV absorbance wavelengths (λmax) for this compound are reported at 218, 246, and 315 nm in methanol (B129727). caymanchem.com

Quantitative analysis to determine the purity of the standard is typically performed using high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with a mass spectrometer (LC-MS or GC-MS). sigmaaldrich.comresearchgate.net These methods separate the main compound from any impurities, allowing for accurate purity assessment. The validation of these analytical methods typically includes establishing limits of detection and quantification, linearity, accuracy, and precision. nih.govresearchgate.net

Physicochemical and Spectroscopic Properties of this compound
PropertyDataReference
Formal Name(1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(naphthalen-1-yl)methanone caymanchem.com
Molecular FormulaC₂₄H₁₇D₅FNO₂ sigmaaldrich.comcaymanchem.comlgcstandards.com
Molecular Weight380.5 g/mol sigmaaldrich.comcaymanchem.com
Purity Specification≥99% deuterated forms (d1-d5) caymanchem.com
UV λmax (in Methanol)218, 246, 315 nm caymanchem.com
AppearanceSolution in methanol sigmaaldrich.comcaymanchem.com
Storage Temperature-20°C sigmaaldrich.com

Preparation of Certified Reference Materials

For this compound to be used in regulated applications such as forensic analysis and clinical toxicology, it is often prepared as a Certified Reference Material (CRM). sigmaaldrich.comcerilliant.com CRMs are highly qualified materials manufactured and tested under stringent international guidelines, such as ISO 17034 and ISO/IEC 17025. labx.comlgcstandards.comcerilliant.com This ensures the material's accuracy, purity, and traceability.

The preparation of a CRM involves several key steps:

Characterization and Purity Determination : As detailed in the previous section, the material undergoes comprehensive analysis to confirm its identity and purity. researchgate.net

Homogeneity Testing : Multiple samples from the same production batch are analyzed to ensure that the property value (e.g., concentration) is uniform throughout the entire batch. researchgate.netresearchgate.net

Stability Testing : The material is tested under various conditions over time to determine its shelf life and appropriate storage conditions, ensuring the certified property value remains valid. researchgate.netresearchgate.net

Value Assignment and Uncertainty Calculation : A certified value, such as concentration in solution (e.g., 100 μg/mL in methanol), is assigned. sigmaaldrich.comsigmaaldrich.com This value is accompanied by a calculated uncertainty, which accounts for contributions from the measurement process, homogeneity, and stability. labx.comresearchgate.net

Certification : A Certificate of Analysis is issued, which provides the certified value, its uncertainty, and details about the material's characterization, traceability, and intended use. labx.com

Analytical Methodologies for the Quantification of Am2201 N 4 Hydroxypentyl Metabolite Utilizing Deuterated Internal Standards

Advanced Chromatographic Separation Techniques

Chromatographic separation is a critical step in isolating the target analyte from complex biological matrices, thereby minimizing interferences and ensuring reliable quantification. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a well-established technique for the analysis of synthetic cannabinoids and their metabolites. Due to the polar nature of the hydroxylated metabolites, derivatization is a common prerequisite to improve their volatility and thermal stability for GC analysis.

Sample Preparation and Derivatization: Biological samples, typically urine, often undergo enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates of the metabolite. caymanchem.com Following hydrolysis, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate the analytes. The extracted residue is then derivatized, most commonly through silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, making the metabolite more amenable to GC analysis. caymanchem.com

Chromatographic Conditions: A typical GC-MS system for the analysis of derivatized synthetic cannabinoid metabolites would employ a capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). The oven temperature program is optimized to achieve separation from other matrix components and potential isomers. A representative temperature program might start at a lower temperature (e.g., 70°C), followed by a ramp to a higher temperature to elute the derivatized metabolite. caymanchem.com

Table 1: Illustrative GC-MS Conditions for the Analysis of Derivatized Synthetic Cannabinoid Metabolites
ParameterCondition
Column5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Injection ModeSplitless
Carrier GasHelium
Oven ProgramInitial 70°C, ramp to 290°C
Derivatization AgentBSTFA with 1% TMCS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the preferred method for the quantification of synthetic cannabinoid metabolites due to its high sensitivity, specificity, and the ability to analyze compounds without derivatization.

Chromatographic Separation: Reversed-phase liquid chromatography is the standard approach. Biphenyl (B1667301) and C18 columns are commonly used for the separation of AM2201 and its metabolites. nih.govupstate.edu A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or a mixture of acetonitrile and methanol (B129727) with 0.1% formic acid) is employed to achieve optimal separation. nih.govoup.com The use of a biphenyl stationary phase has been shown to provide unique selectivity for these compounds. nih.gov

Table 2: Representative LC-MS/MS Gradient Elution Profile
Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (0.1% Formic Acid in Acetonitrile:Methanol)
0.08020
2.08020
11.018.681.4
11.20100
15.50100
15.68020
18.08020

Enantiospecific Separation Techniques for Metabolites

The hydroxylation at the 4-position of the pentyl chain of AM2201 creates a chiral center, resulting in two enantiomers. As these enantiomers may exhibit different pharmacological activities, their separation and individual quantification can be of significant interest. Chiral chromatography is employed for this purpose.

Chiral Columns and Mobile Phases: A study has demonstrated the successful chiral separation of AM2201 metabolites using a cellulose-based chiral stationary phase, such as a LUX 3 µm cellulose-3 column. caymanchem.com The mobile phase typically consists of a simple gradient of an aqueous buffer, like 20 mM ammonium (B1175870) bicarbonate, and an organic modifier, such as acetonitrile. caymanchem.com This approach allows for the resolution of the specific enantiomers of the AM2201 N-(4-hydroxypentyl) metabolite. caymanchem.com

Mass Spectrometric Detection and Quantification Principles

Mass spectrometry provides the high selectivity and sensitivity required for the detection and quantification of trace levels of metabolites in biological samples. The use of a deuterated internal standard, AM2201 N-(4-hydroxypentyl) metabolite-d5, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Multiple Reaction Monitoring (MRM) Transitions for Targeted Analysis

Targeted analysis using tandem mass spectrometry is most commonly performed in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process provides a high degree of specificity and sensitivity. For AM2201 N-(4-hydroxypentyl) metabolite and its deuterated internal standard, characteristic MRM transitions have been established.

Table 3: MRM Transitions for AM2201 N-(4-hydroxypentyl) Metabolite and its Deuterated Internal Standard
CompoundPrecursor Ion (m/z)Product Ions (m/z)Reference
AM2201 N-(4-hydroxypentyl) metabolite376.1155.1, 127.2 nih.gov
This compound381.2155.1, 127.0 nih.gov

Product Ion Scan Experiments for Metabolite Identification

Product ion scan experiments are fundamental for the structural elucidation and confirmation of the identity of metabolites. In these experiments, a precursor ion of interest is fragmented, and a full scan of the resulting product ions is acquired. The fragmentation pattern provides a fingerprint of the molecule's structure.

Method Validation Parameters in Analytical Chemistry

Method validation is a critical process in analytical chemistry that demonstrates that a specific method is suitable for its intended purpose. This involves a series of experiments and assessments to establish the performance characteristics of the method. For the quantification of AM2201 N-(4-hydroxypentyl) metabolite using its deuterated internal standard, a comprehensive validation would be required to ensure the reliability of the results. While detailed validation data for this specific analyte is not extensively published, the following sections outline the essential validation parameters based on established principles for analogous synthetic cannabinoid metabolites.

Sensitivity Determination: Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

These limits are crucial for determining the applicability of a method, particularly in forensic toxicology where low concentrations of metabolites may be present. The determination of LOD and LOQ is typically performed by analyzing a series of diluted samples and assessing the signal-to-noise ratio (S/N). A common approach is to define the LOD as the concentration that produces a signal with an S/N of 3, and the LOQ as the concentration with an S/N of 10. Alternatively, the LOQ can be established as the lowest point on the calibration curve that meets predefined criteria for accuracy and precision.

Illustrative Sensitivity Data for Synthetic Cannabinoid Metabolites

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Reference
JWH-122Rat Plasma0.0030.012 nih.gov
5F-AMBRat Plasma0.0040.016 nih.gov
AMB-FUBINACARat Urine0.0020.005 nih.gov
Multiple Synthetic CannabinoidsRat Urine-0.01-0.1 mdpi.com

Accuracy and Precision Evaluation

Accuracy and precision are fundamental to the validation of any quantitative analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. Both are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), and is evaluated for both intra-day (repeatability) and inter-day (intermediate precision) measurements. Accuracy is expressed as the percent relative error (%RE). For bioanalytical methods, regulatory guidelines often suggest that the mean value should be within ±15% of the nominal value for QC samples, and the precision should not exceed 15% RSD.

In a validated method for the determination of compound K in human plasma, the accuracy (relative error) was less than 12.63% and the precision (coefficient of variation) was less than 9.14%. nih.gov For the analysis of three synthetic cannabinoids in rat plasma and urine, the intra-assay precision was between 1.3–9.0% and the inter-assay precision was between 3.0–8.8%. nih.gov These values are indicative of the performance expected from a well-validated LC-MS/MS method for a synthetic cannabinoid metabolite like AM2201 N-(4-hydroxypentyl) metabolite.

Illustrative Accuracy and Precision Data for Synthetic Cannabinoids

AnalyteMatrixIntra-assay Precision (%RSD)Inter-assay Precision (%RSD)Reference
JWH-122Rat Plasma & Urine1.3-9.03.0-8.8 nih.gov
5F-AMBRat Plasma & Urine1.3-9.03.0-8.8 nih.gov
AMB-FUBINACARat Plasma & Urine1.3-9.03.0-8.8 nih.gov

Matrix Effects and Recovery Studies

When analyzing biological samples, the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. This is known as the matrix effect and can significantly impact the accuracy of the method. Recovery refers to the efficiency of the extraction process in isolating the analyte from the matrix.

Both matrix effects and recovery are assessed during method validation. The matrix effect is typically evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a pure solution. The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as the internal standard and the analyte are affected similarly.

Recovery is determined by comparing the response of the analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample. A consistent and reproducible recovery is more important than achieving 100% recovery. For example, a method for analyzing synthetic cannabinoids in rat urine showed a matrix effect ranging from 93.4–118.0% and a recovery of 92.0–106.8%. nih.gov

Illustrative Recovery and Matrix Effect Data for Synthetic Cannabinoids

AnalyteMatrixRecovery (%)Matrix Effect (%)Reference
JWH-122Rat Urine92.0-106.893.4-118.0 nih.gov
5F-AMBRat Urine92.0-106.893.4-118.0 nih.gov
AMB-FUBINACARat Urine92.0-106.893.4-118.0 nih.gov

Stability of Analytes and Internal Standards in Research Matrices

The stability of the target analyte and the internal standard in the biological matrix under various storage and handling conditions is a critical aspect of method validation. oup.comnih.gov Stability studies are designed to evaluate the degradation of the compounds over time and under different conditions, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. ojp.gov

For synthetic cannabinoids, stability can be a significant concern. Some compounds are known to degrade in biological matrices, which can lead to inaccurate quantification if samples are not handled and stored properly. oup.comproquest.com For example, one study found that while some synthetic cannabinoids were relatively stable, others degraded significantly at ambient and refrigerated conditions, with frozen storage being the only condition that preserved all tested compounds over a three-month period. oup.com Therefore, it is generally recommended that biological samples suspected of containing synthetic cannabinoids be stored frozen. oup.comproquest.com

Stability experiments would involve analyzing QC samples that have been subjected to these various conditions and comparing the results to those of freshly prepared samples. The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the nominal concentration.

Application of Analytical Methods in Diverse Research Matrices

Validated analytical methods for the quantification of synthetic cannabinoid metabolites are applied to a variety of biological matrices in research settings. The choice of matrix often depends on the research question, the window of detection required, and the ease of sample collection.

Urine: Urine is a commonly used matrix for detecting drug use due to the relatively high concentrations of metabolites and a longer detection window compared to blood. nih.gov Methods for urine analysis often involve an enzymatic hydrolysis step to cleave glucuronide conjugates, followed by extraction and LC-MS/MS analysis. dependencias.pt

Blood (Plasma/Serum): Blood analysis provides information about recent drug use and can be more directly correlated with impairment. The concentrations of metabolites in blood are often lower than in urine, necessitating highly sensitive analytical methods. kingston.ac.uk

Oral Fluid: Oral fluid is an increasingly popular matrix due to its non-invasive collection. oup.comnih.gov It is particularly useful for detecting very recent drug use, as parent compounds are often present in higher concentrations than their metabolites. oup.com

The application of a validated method using this compound as an internal standard would allow for the accurate and reliable quantification of the N-(4-hydroxypentyl) metabolite of AM2201 in these various matrices, contributing to a better understanding of the pharmacokinetics and prevalence of this synthetic cannabinoid.

Analysis in Biological Samples (e.g., in vitro incubation media, animal tissue homogenates, animal biofluids)

The quantification of AM-2201 N-(4-hydroxypentyl) metabolite has been established in various biological matrices, including in vitro experimental systems and biofluids from animal studies. These methods are crucial for understanding the metabolic fate of the parent compound, AM-2201.

In Vitro Incubation Media: Metabolism studies using in vitro systems, such as human liver microsomes (HLMs), are fundamental in identifying potential metabolic pathways. In these experiments, the parent compound, AM-2201, is incubated with HLMs, which contain the primary enzymes responsible for drug metabolism. nih.govmdpi.com Following incubation, the mixture is typically processed to stop the enzymatic reaction, often by adding an ice-cold organic solvent like methanol, and then centrifuged to separate proteins. mdpi.com The resulting supernatant, containing the metabolites, is then diluted and analyzed by LC-MS/MS. mdpi.com Studies have successfully identified the formation of various hydroxylated metabolites, including the N-(4-hydroxypentyl) metabolite, in HLM incubations. nih.govnih.gov These in vitro systems are instrumental in predicting the metabolites that are likely to be found in vivo. nih.gov

Animal Biofluids and Tissues: The analysis of AM-2201 N-(4-hydroxypentyl) metabolite in animal biofluids like plasma and urine provides critical pharmacokinetic data. Validated methods for quantifying this metabolite in rat and human plasma have been developed using LC-MS/MS. nih.gov A sensitive method was developed to quantify AM-2201 and 13 of its metabolites in small plasma volumes, making it suitable for pharmacokinetic studies in rats. nih.gov This method demonstrated the presence of the AM-2201 N-(4-hydroxypentyl) metabolite in rat plasma following administration of the parent compound. nih.gov

Similarly, the metabolite is a known urinary biomarker. sigmaaldrich.com Studies analyzing urine from rats administered AM-2201 have identified the N-(4-hydroxypentyl) metabolite, confirming this pathway in vivo. researchgate.netnih.gov Sample preparation for biofluids often involves an extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the analytes from the complex biological matrix before LC-MS/MS analysis. nih.govoup.com For instance, one validated procedure for urine involves enzymatic hydrolysis with β-glucuronidase to cleave conjugated metabolites, followed by extraction using supported liquid extraction (SLE) columns. nih.gov

The following tables present validation data from studies quantifying AM-2201 N-(4-hydroxypentyl) metabolite in biological samples, demonstrating the performance of these analytical methods.

Table 1: Intra- and Inter-Day Analytical Recovery and Imprecision for AM-2201 N-(4-hydroxypentyl) Metabolite in Plasma

This table outlines the performance of a validated LC-MS/MS method for quantifying the metabolite in plasma at low, medium, and high quality control (QC) concentrations. Data is derived from analysis of quadruplicate samples on five different days.

QC LevelConcentration (µg/L)Intra-Day Imprecision (CV%)Inter-Day Imprecision (CV%)Analytical Recovery (Bias %)
Low37.98.899.7
Medium205.27.0100.2
High4004.35.4102.3
Data sourced from a study by De Brabanter et al. nih.gov

Table 2: Validation Data for AM-2201 N-(4-hydroxypentyl) Metabolite in Urine

This table summarizes key validation parameters for an analytical method developed for urine analysis.

ParameterResult
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.2 ng/mL
Recovery (at 1 ng/mL)96%
Recovery (at 10 ng/mL)96%
Matrix Effect-19%
Process Efficiency77%
Data sourced from a study by Jang et al. researchgate.net

Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and controls to correct for variability during sample processing and analysis. clearsynth.com The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as AM-2201 N-(4-hydroxypentyl) metabolite-d5. caymanchem.comkcasbio.com The use of a deuterated internal standard is a cornerstone of robust and reliable bioanalytical methods for several reasons. kcasbio.com

Compensation for Matrix Effects: Biological samples are complex matrices that can significantly affect the ionization efficiency of an analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. kcasbio.com This can lead to ion suppression or enhancement, causing inaccurate quantification. kcasbio.com A deuterated internal standard co-elutes with the non-labeled analyte during chromatography and experiences nearly identical matrix effects. clearsynth.comkcasbio.com By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to more accurate and precise results. clearsynth.com

Correction for Sample Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. clearsynth.com Since the deuterated standard is chemically almost identical to the analyte, it behaves similarly throughout the entire procedure. Any loss of the analyte is mirrored by a proportional loss of the internal standard, allowing the final concentration calculation to remain accurate. clearsynth.com

Metabolic Pathways and Biotransformation of Am2201 to Its N 4 Hydroxypentyl Metabolite

In Vitro Biotransformation Studies

In vitro experimental systems are essential for elucidating the specific metabolic pathways of xenobiotics like AM2201. These controlled laboratory models, primarily using human liver preparations, allow for a detailed investigation of the enzymatic processes involved in the formation of metabolites such as the N-(4-hydroxypentyl) variant.

Human liver microsomes (HLMs) are a standard in vitro tool for metabolism studies as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.govoyc.co.jp When AM2201 is incubated with HLMs in the presence of necessary cofactors like NADPH, it undergoes extensive metabolism. nih.govnih.gov Studies have demonstrated that these incubation systems successfully generate major metabolites of AM2201, including the N-(4-hydroxypentyl) metabolite. nih.gov The formation of this metabolite is a result of Phase I oxidative reactions occurring on the N-pentyl side chain of the AM2201 molecule. nih.govnih.gov HLMs have been shown to be highly effective for generating cannabinoid metabolites compared to individual isoenzymes alone. nih.gov

Table 1: In Vitro Incubation System for AM2201 Metabolism

ComponentDescriptionPurpose
Human Liver Microsomes (HLMs) Subcellular fractions of the liver containing high concentrations of Phase I and Phase II metabolizing enzymes. oyc.co.jpTo simulate the metabolic environment of the human liver. nih.gov
AM2201 The substrate compound undergoing metabolic conversion.Parent drug for biotransformation analysis.
NADPH A necessary cofactor for cytochrome P450 enzyme activity. nih.govmdpi.comTo initiate and sustain the oxidative metabolic reactions. nih.gov
Buffer Solution (e.g., Phosphate buffer) Maintains a stable pH (typically 7.4) to ensure optimal enzyme function. nih.govTo mimic physiological conditions.
Incubation Conditions Typically performed at 37°C with gentle agitation for a set period (e.g., up to 60 minutes). nih.govmdpi.comTo allow for enzymatic reactions to proceed effectively.

Table 2: Contribution of CYP Isoforms to AM2201 Metabolism

CYP IsoformRole in AM2201 MetabolismFindingCitation
CYP1A2 Major contributor to oxidationPlays a major role in the metabolism of AM-2201 to hydroxylated and carboxylated metabolites. nih.govnih.govmdpi.com
CYP2C9 Major contributor to oxidationPlays a major role in the metabolism of AM-2201 to hydroxylated and carboxylated metabolites. nih.govnih.govmdpi.com
CYP2C19 Minimal contributionThe contribution to hepatic metabolic clearance was found to be minimal. nih.gov
CYP2D6 Minimal contributionThe contribution to hepatic metabolic clearance was found to be minimal. nih.gov
CYP3A4 Minimal contributionThe contribution to hepatic metabolic clearance was found to be minimal. nih.gov

The biotransformation of AM2201 involves both Phase I and Phase II metabolic reactions.

Phase I Metabolism: This phase primarily involves oxidation, reduction, and hydrolysis reactions. For AM2201, key Phase I reactions identified in vitro include:

Monohydroxylation: The addition of a single hydroxyl (-OH) group is a primary metabolic step. Hydroxylation on the N-pentyl side chain leads to the formation of metabolites like AM2201 N-(4-hydroxypentyl) and JWH-018 N-(5-hydroxypentyl) (via defluorination). nih.govnih.gov

Dihydroxylation: The addition of two hydroxyl groups. nih.gov

Oxidative Defluorination: The fluorine atom on the pentyl chain can be removed and replaced, leading to metabolites that are structurally similar to those of JWH-018. nih.govresearchgate.net This process can result in the formation of JWH-018 N-(5-hydroxypentyl) and JWH-018 N-pentanoic acid from the parent AM2201 compound. nih.govresearchgate.net

Carboxylation: Further oxidation of hydroxylated metabolites can form carboxylic acids, such as JWH-018 N-pentanoic acid. nih.gov

N-Dealkylation: The loss of the N-alkyl side chain. nih.gov

Phase II Metabolism: This phase involves conjugation reactions that increase the water solubility of metabolites, facilitating their excretion. AM2201 metabolites, including the hydroxylated forms, can undergo glucuronidation, a process catalyzed by UGT enzymes. nih.gov

The AM2201 N-(4-hydroxypentyl) metabolite is a direct product of Phase I monohydroxylation. nih.gov

In Vivo Metabolism Studies in Animal Models

In vivo studies, particularly in rodent models, provide crucial information on the pharmacokinetics and metabolic fate of compounds within a whole organism.

Studies in male Sprague-Dawley rats have been instrumental in identifying the metabolites of AM2201 in biological fluids. nih.govnih.govnih.gov Following administration of AM2201, plasma samples were analyzed, revealing the presence of the parent drug and several metabolites. nih.govnih.gov Among the detected metabolites were AM-2201 N-(4-hydroxypentyl), JWH-018 N-(5-hydroxypentyl), and JWH-018 N-pentanoic acid. nih.govnih.gov However, the plasma concentrations of these metabolites were found to be much lower than that of the parent AM2201 compound. nih.govnih.gov In urine, the N-(4-hydroxy) metabolite of AM-2201 was also identified, highlighting its role as a urinary biomarker. nih.gov

Table 3: AM2201 and its Metabolites Detected in Rat Plasma

CompoundMaximum Concentration (µg/L)Time to Peak Concentration (hours)Citation
AM2201 (Parent Drug) up to 67.91.3 nih.govnih.gov
AM-2201 N-(4-hydroxypentyl) metabolite ≤0.17Not specified nih.govnih.gov
JWH-018 N-(5-hydroxypentyl) metabolite ≤1.142.4 nih.govnih.gov
JWH-018 N-pentanoic acid metabolite ≤0.886.5 nih.govnih.gov

The metabolic profile of AM2201 in rats shows similarities to that observed in humans. nih.gov Studies have confirmed that major urinary metabolites found in rats administered AM2201 correspond to those found in human urine samples from forensic cases. nih.govnih.gov Specifically, AM-2201 N-(4-hydroxypentyl) is a key metabolite identified in both rat and human urine. nih.govnih.gov The presence of the N-4-hydroxy metabolite of AM-2201 is considered a significant factor in distinguishing AM2201 use from the abuse of the related compound JWH-018. nih.gov While the rat model provides a valuable analogue for human metabolism, some quantitative differences may exist. For instance, in one rat study, JWH-018 N-(5-hydroxypentyl) concentrations were below the limit of quantification in urine, whereas AM-2201 6′-hydroxyindole and JWH-018 N-pentanoic acid were the main urinary metabolites. nih.gov

Mechanistic Insights into Hydroxylation and Other Oxidative Pathways

The biotransformation of AM2201 is a multifaceted process primarily mediated by oxidative enzymes. The formation of hydroxylated metabolites, such as AM2201 N-(4-hydroxypentyl) metabolite, is a key step in its metabolism. This process is largely driven by the Cytochrome P450 (CYP) enzyme system located predominantly in the liver.

The hydroxylation of the N-pentyl chain of AM2201 can occur at various positions, but the penultimate carbon (C-4) is a significant site, leading to the formation of the N-(4-hydroxypentyl) metabolite. This reaction introduces a hydroxyl group, increasing the compound's polarity and facilitating further metabolism or excretion.

Comparative Metabolism with Structurally Related Synthetic Cannabinoids (e.g., JWH-018, MAM-2201, XLR-11)

The metabolic profile of AM2201 is often understood by comparing it to structurally similar synthetic cannabinoids. This comparative approach helps in identifying both common metabolic routes and unique biomarkers for specific compound intake.

Shared Metabolic Transformations

AM2201 shares significant metabolic pathways with its non-fluorinated analog, JWH-018. researchgate.net A primary shared transformation is the hydroxylation of the N-pentyl side chain. Both compounds are metabolized to N-(5-hydroxypentyl) and N-(4-hydroxypentyl) metabolites. researchgate.netresearchgate.net Subsequent oxidation of the terminal hydroxyl group leads to the formation of the N-pentanoic acid metabolite, which is a major urinary metabolite for both AM2201 and JWH-018. researchgate.netjefferson.edu This metabolic convergence can make it challenging to definitively distinguish between the consumption of AM2201 and JWH-018 based solely on the presence of these shared metabolites. researchgate.net

Similarly, MAM-2201, the 4-methylnaphthalenyl analog of AM2201, undergoes comparable metabolic transformations. Biotransformation of MAM-2201 predominantly yields JWH-122 N-(5-hydroxypentyl) metabolites, with lower concentrations of the N-(4-hydroxypentyl) metabolite. researchgate.net This pattern of preferential hydroxylation at the terminal carbon of the pentyl chain is a common feature among these related compounds. nih.govfrontiersin.org

The table below summarizes the key shared metabolites among AM2201 and related synthetic cannabinoids.

Parent CompoundShared Metabolite with AM2201Metabolic Pathway
JWH-018JWH-018 N-(5-hydroxypentyl)Pentyl chain hydroxylation
JWH-018JWH-018 N-pentanoic acidPentyl chain hydroxylation and oxidation
MAM-2201N-(4-hydroxypentyl) metabolitePentyl chain hydroxylation
XLR-11N-(5-hydroxypentyl) metabolitePentyl chain hydroxylation

This table illustrates common metabolic products resulting from the biotransformation of various synthetic cannabinoids, highlighting the overlap with AM2201's metabolic profile.

Distinctive Metabolic Signatures (e.g., Defluorination Pathways)

Despite the shared pathways, there are distinctive metabolic signatures that can help differentiate AM2201 from its non-fluorinated and structurally related counterparts.

The most prominent distinctive pathway for AM2201 is oxidative defluorination . researchgate.net This process, specific to fluorinated synthetic cannabinoids, involves the enzymatic removal of the fluorine atom from the N-(5-fluoropentyl) chain and its replacement with a hydroxyl group. nih.gov This leads to the formation of metabolites that are identical to those of JWH-018, such as JWH-018 N-(5-hydroxypentyl) and the subsequent N-pentanoic acid. researchgate.net The presence of both fluorinated metabolites (like AM2201 N-(4-hydroxypentyl)) and defluorinated metabolites (like JWH-018 N-pentanoic acid) is a strong indicator of AM2201 intake.

Furthermore, the relative abundance of certain metabolites can serve as a distinguishing feature. For instance, the formation of the N-(4-hydroxypentyl) metabolite of JWH-018 is considered significant for JWH-018 metabolism itself. researchgate.net However, the presence of the AM2201 N-(4-hydroxypentyl) metabolite is a specific marker for AM2201 use. researchgate.net Studies have proposed that the concentration ratio of the N-(5-hydroxypentyl) metabolite to the N-(4-hydroxypentyl) metabolite of JWH-018 could be used as a criterion to differentiate between AM2201 and JWH-018 abuse. researchgate.netnih.gov

Another differentiating factor is hydroxylation on the indole (B1671886) or naphthalene (B1677914) rings. The detection of the AM2201 6-hydroxyindole (B149900) metabolite, for example, provides a specific marker for AM2201 consumption that would not be present after JWH-018 intake. researchgate.netcaymanchem.com

The table below outlines the distinctive metabolic features that can be used to differentiate AM2201 from related compounds.

CompoundDistinctive Metabolic Pathway / MetaboliteSignificance
AM2201 Oxidative DefluorinationForms metabolites identical to JWH-018 metabolites (e.g., JWH-018 N-pentanoic acid). researchgate.net
AM2201 AM2201 N-(4-hydroxypentyl) metaboliteA specific marker for AM2201 intake. researchgate.net
AM2201 AM2201 6-hydroxyindole metaboliteA specific marker for AM2201 intake. researchgate.netcaymanchem.com
JWH-018 Higher ratio of N-(5-hydroxypentyl) to N-(4-hydroxypentyl) metaboliteCan help differentiate from AM2201 metabolism. researchgate.net
MAM-2201 Forms JWH-122 metabolites post-defluorinationDistinct from the JWH-018 metabolites formed from AM2201. researchgate.net
XLR-11 N-(5-hydroxypentyl) metabolite is abundant, N-(4-hydroxypentyl) is minorDifferent hydroxylation preference compared to some analogs. researchgate.net

This interactive table highlights the unique metabolic characteristics of AM2201 and related synthetic cannabinoids, which are crucial for forensic and clinical identification.

Pharmacokinetic Characterization of Am2201 and Its N 4 Hydroxypentyl Metabolite in Animal Models

Absorption and Distribution Kinetics

The absorption and distribution of a compound determine its onset, intensity, and duration of effects. In animal studies, the route of administration significantly influences these kinetic parameters. Following subcutaneous administration in male Sprague-Dawley rats, AM2201 is absorbed into the systemic circulation. nih.govresearchgate.net The distribution, or translocation, of a toxic agent like AM2201 occurs via the bloodstream to various tissues and organs. msdvetmanual.com The ease of distribution is largely dependent on the compound's water solubility; lipid-soluble chemicals are more likely to be distributed to and accumulate in fat depots. msdvetmanual.commerckvetmanual.com

Elimination Profiles and Excretion Pathways

The elimination of AM2201 and its metabolites from the body occurs through metabolic transformation and excretion. msdvetmanual.com In rats, AM2201 is extensively metabolized, and the parent compound is rarely detected in urine. nih.govresearchgate.net The primary route of excretion for many synthetic cannabinoids and their metabolites is through urine. researchgate.net Studies in rats have identified several metabolites in urine after administration of AM2201. nih.govnih.gov The kidneys are a major route of excretion for many foreign substances, eliminating them through glomerular filtration and tubular secretion. merckvetmanual.com Biliary excretion into the feces is another significant pathway for the elimination of certain compounds. merckvetmanual.com The rate of elimination is often described by the half-life (t½), which is the time required for the concentration of the compound to decrease by half. msdvetmanual.commerckvetmanual.com

Concentration-Time Course Analysis of Parent Compound and Metabolites

Following subcutaneous administration of AM2201 to male rats, the plasma concentrations of the parent compound and its metabolites have been characterized. nih.govresearchgate.net AM2201 plasma concentrations were found to increase in a dose-dependent manner. nih.govresearchgate.net In one study, peak plasma concentrations of AM2201 were observed at approximately 1.3 hours post-administration. nih.govresearchgate.net

The N-(4-hydroxypentyl) metabolite of AM2201 was detected in rat plasma, although at much lower concentrations compared to the parent compound. nih.govnih.gov In a study with male rats, the AM2201 N-(4-hydroxypentyl) metabolite was only detected in a limited number of samples at 2, 4, and 8 hours after administration. nih.gov Due to the low number of positive samples, a detailed pharmacokinetic analysis of this specific metabolite was not always possible. nih.gov Other major metabolites detected in rat plasma include JWH-018 N-(5-hydroxypentyl) and JWH-018 N-pentanoic acid. nih.govnih.gov

Table 1: Peak Plasma Concentrations and Time to Peak Concentration (Tmax) of AM2201 and its Metabolites in Male Rats Following Subcutaneous Administration

CompoundPeak Plasma Concentration (Cmax)Time to Peak Concentration (Tmax) (hours)
AM2201Ranged from 0.14 to 67.9 µg/L1.3
AM2201 N-(4-hydroxypentyl) metabolite≤0.17 µg/LNot determined
JWH-018 N-(5-hydroxypentyl) metabolite≤1.14 µg/L2.4
JWH-018 N-pentanoic acid metabolite≤0.88 µg/L6.5
Data compiled from studies in male Sprague-Dawley rats. nih.govresearchgate.netresearchgate.net

Biological Activity and Receptor Interactions of Am2201 N 4 Hydroxypentyl Metabolite

In Vitro Receptor Binding Affinity

The interaction of AM2201 N-(4-hydroxypentyl) metabolite with cannabinoid receptors, particularly the CB1 and CB2 receptors, is a crucial aspect of its pharmacological profile. While direct, specific binding affinity data (Kᵢ values) for this metabolite are not extensively reported in publicly available scientific literature, general principles derived from studies on similar compounds offer valuable insights.

The parent compound, AM2201, is a high-affinity ligand for both CB1 and CB2 receptors, with reported Kᵢ values of 1.0 nM and 2.6 nM, respectively caymanchem.comglpbio.comcaymanchem.comglpbio.com. Research on the metabolism of synthetic cannabinoids has indicated that hydroxylation of the pentyl chain, as is the case with the N-(4-hydroxypentyl) metabolite, generally leads to a reduction in binding affinity compared to the parent compound. Studies on various synthetic cannabinoid hydroxypentyl metabolites have shown that they exhibit a marked decrease in affinity, with changes ranging from a 10- to 80-fold reduction for both CB1 and CB2 receptors nih.gov. This suggests that while AM2201 N-(4-hydroxypentyl) metabolite is expected to bind to cannabinoid receptors, its affinity is likely to be significantly lower than that of AM2201.

Table 1: Cannabinoid Receptor Binding Affinity (Kᵢ) of AM2201

CompoundCB1 Receptor Kᵢ (nM)CB2 Receptor Kᵢ (nM)
AM22011.0 caymanchem.comglpbio.comcaymanchem.comglpbio.com2.6 caymanchem.comglpbio.comcaymanchem.comglpbio.com
AM2201 N-(4-hydroxypentyl) metaboliteData not availableData not available

Note: While specific Kᵢ values for the metabolite are unavailable, it is anticipated to have a lower binding affinity than the parent compound.

Functional Assays for Agonist/Antagonist Activity

Functional assays are essential for determining whether a compound that binds to a receptor acts as an agonist (activator), antagonist (blocker), or inverse agonist. For AM2201 N-(4-hydroxypentyl) metabolite, available evidence points towards it retaining the agonist properties of its parent compound.

Studies have indicated that this metabolite is a full agonist at the CB1 receptor. Furthermore, broader research into synthetic cannabinoid hydroxypentyl metabolites has demonstrated that the majority of these metabolites retain full efficacy at both human CB1 (hCB1) and CB2 (hCB2) receptors nih.gov. This means that while the metabolite may bind with lower affinity, it is still capable of fully activating the receptor to elicit a biological response. However, specific quantitative data from functional assays, such as EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect), for AM2201 N-(4-hydroxypentyl) metabolite are not readily found in the current body of scientific literature.

Table 2: Functional Activity of AM2201 and its N-(4-hydroxypentyl) Metabolite

CompoundActivity at CB1 ReceptorActivity at CB2 Receptor
AM2201Full Agonist wikipedia.orgFull Agonist wikipedia.org
AM2201 N-(4-hydroxypentyl) metaboliteFull AgonistEfficacy retained, specific activity not detailed nih.gov

Note: Detailed quantitative functional assay data (e.g., EC₅₀, Eₘₐₓ) for the metabolite is not currently available.

Comparative Pharmacological Activity with Parent AM2201 and Other Related Metabolites

As established, the N-(4-hydroxypentyl) metabolite likely possesses reduced binding affinity but retains full agonist efficacy at cannabinoid receptors compared to AM2201 nih.gov. This suggests that on a molar basis, the metabolite is less potent than the parent compound.

In vivo studies in rats have shown that following the administration of AM2201, the plasma concentrations of the N-(4-hydroxypentyl) metabolite are significantly lower than those of the parent compound nih.gov. This, combined with its presumed lower receptor affinity, suggests that AM2201 itself is likely the primary contributor to the immediate pharmacodynamic effects observed after its administration nih.gov.

Table 3: Comparative Pharmacological Profile

CompoundCB1 Receptor AffinityCB1 Receptor ActivityIn Vivo Plasma Concentration (Relative to Parent)
AM2201High (Kᵢ = 1.0 nM) caymanchem.comglpbio.comcaymanchem.comglpbio.comFull Agonist wikipedia.orgN/A
AM2201 N-(4-hydroxypentyl) metabolitePresumed Lower nih.govFull AgonistSignificantly Lower nih.gov
JWH-018 N-(5-hydroxypentyl) metaboliteNot specifiedNot specifiedDetected in plasma after AM2201 administration nih.gov
JWH-018 N-pentanoic acid metaboliteNot specifiedNot specifiedDetected in plasma after AM2201 administration nih.gov

Investigation of Potential Endogenous System Interactions

Beyond direct interactions with cannabinoid receptors, the potential for drugs and their metabolites to interact with other endogenous systems is an important area of investigation. This can include effects on the enzymes that synthesize and degrade endocannabinoids, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), or interactions with other receptor systems.

Currently, there is a lack of specific research into the potential interactions of AM2201 N-(4-hydroxypentyl) metabolite with endogenous systems. Studies have been conducted on the parent compound, AM2201, which has been shown to inhibit the activity of several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes in human liver microsomes. This indicates a potential for drug-drug interactions. However, it is unknown if the N-(4-hydroxypentyl) metabolite shares these properties.

Future Directions and Emerging Research Avenues

Advancements in Analytical Platforms for Metabolite Profiling

The quantification of synthetic cannabinoid metabolites is a constantly evolving field, driven by the need for greater sensitivity, specificity, and efficiency. AM2201 N-(4-hydroxypentyl) metabolite-d5 is central to these advancements, primarily serving as an internal standard for mass spectrometry-based methods. caymanchem.comcerilliant.com

Modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) rely on deuterated standards like this compound to ensure accurate quantification. The use of stable isotope-labeled internal standards is crucial for correcting variations in sample preparation and instrumental analysis, which is particularly important when dealing with complex biological matrices like urine and blood. lcms.cz

Emerging platforms are pushing the boundaries of detection. High-resolution mass spectrometry (HRMS), including techniques like Quadrupole Time-of-Flight (QTOF-MS), offers comprehensive screening and identification of known and unknown metabolites. oup.com For instance, the development of methods using SWATH acquisition, a data-independent acquisition strategy, allows for the creation of extensive spectral libraries, though it requires careful optimization to prevent interference between deuterated standards and their target analytes. oup.com Furthermore, chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches are now being used to separate and quantify specific enantiomers of AM2201 metabolites, providing a more detailed understanding of its biotransformation. acs.org

These advanced platforms, underpinned by the availability of high-purity deuterated standards, are enabling researchers to build a more complete picture of synthetic cannabinoid metabolism.

Analytical PlatformApplication in AM2201 Metabolite AnalysisRole of this compound
GC-MS/LC-MS Routine quantification of AM2201 metabolites in forensic and clinical samples. Internal standard for accurate measurement. caymanchem.comcerilliant.com
LC-QTOF-MS (with SWATH) Comprehensive screening for a wide range of drugs and their metabolites. oup.comInternal standard; requires customized variable SWATH windows to avoid signal interference. oup.com
Chiral LC-MS/MS Separation and quantification of specific (S) and (R) enantiomers of hydroxylated metabolites. acs.orgPotential use as an internal standard for specific enantiomer quantification.
Orbitrap HRMS High-confidence identification of metabolites through intelligent data acquisition and processing software. worldpharmatoday.comHigh-purity internal standard for precise mass measurement and quantification.

Elucidation of Further Minor Metabolic Pathways

While the major metabolic pathways of AM2201 have been identified, research continues to uncover minor metabolites that could serve as more specific biomarkers. The metabolism of AM2201 is complex, involving multiple enzymatic reactions. nih.gov The parent compound, AM2201, is structurally similar to JWH-018, and they share some major metabolites, which can complicate the interpretation of forensic results. frontiersin.orgoup.com

One of the primary metabolic routes for AM2201 involves oxidative defluorination, leading to the formation of metabolites that are identical to those of JWH-018, such as JWH-018 N-(5-hydroxypentyl) and JWH-018 N-pentanoic acid. frontiersin.orgjefferson.edu However, metabolites unique to AM2201 are essential for distinguishing its use from that of JWH-018. nih.gov The AM2201 N-(4-hydroxypentyl) metabolite is one such key marker. frontiersin.orgresearchgate.net

Future research is focused on identifying other minor, unique metabolites. In vitro studies using human liver microsomes have revealed pathways including mono- and dihydroxylation on various parts of the molecule and the formation of dihydrodiol metabolites. nih.gov The presence of metabolites hydroxylated on the indole (B1671886) ring, such as AM-2201 6-OH-indole, is another crucial piece of evidence for differentiating AM-2201 use. frontiersin.orgnih.gov As analytical instrumentation becomes more sensitive, it is expected that additional minor metabolites will be identified, providing a more robust and detailed metabolic profile.

MetaboliteSignificancePathway
JWH-018 N-pentanoic acid Major, but shared with JWH-018. frontiersin.orgOxidative defluorination and subsequent oxidation.
JWH-018 N-(5-hydroxypentyl) Major, but shared with JWH-018. frontiersin.orgOxidative defluorination and hydroxylation.
AM2201 N-(4-hydroxypentyl) Key urinary biomarker for distinguishing AM2201 use. cerilliant.comnih.govHydroxylation at the 4-position of the pentyl chain.
AM2201 6-OH-indole Important marker for differentiating AM2201 from JWH-018. frontiersin.orgHydroxylation on the indole core.
Dihydrodiol metabolites Minor metabolites identified in in vitro studies. nih.govEpoxidation followed by hydrolysis.

Deepening Understanding of Metabolite-Receptor Interactions

A critical area of ongoing research is the pharmacological activity of AM2201 metabolites. The parent compound, AM2201, is a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. caymanchem.com However, the biological actions of many of its metabolites, including the N-(4-hydroxypentyl) metabolite, remain largely unknown. caymanchem.com

The development of novel bioassays, such as those based on NanoLuc binary technology, is enabling researchers to screen the activity of metabolites at CB receptors more effectively. acs.org Future studies will likely use such assays to systematically evaluate the pharmacological profiles of the N-(4-hydroxypentyl) metabolite and other biotransformation products of AM2201. Understanding these interactions is crucial for interpreting the clinical effects observed in users and for assessing the potential for prolonged activity due to active metabolites.

Development of Novel Research Tools Based on Metabolite-d5 Analogs

The primary role of this compound is as a certified reference material and internal standard for analytical testing. cerilliant.com The development and availability of high-purity deuterated analogs are fundamental to the accuracy and reliability of forensic and toxicological analyses. google.com

Deuterated standards are superior internal standards for mass spectrometry because they have nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they co-elute chromatographically and exhibit similar ionization efficiency. lcms.cz This minimizes matrix effects and improves the accuracy of quantification, especially in complex biological samples. lcms.cz

Beyond its current application, the principles used to create this compound can be applied to synthesize deuterated versions of other newly identified minor metabolites. As research elucidates further metabolic pathways, the creation of corresponding stable isotope-labeled standards will be essential. These new tools will enable quantitative studies on the pharmacokinetics of these minor metabolites, helping to determine their prevalence and potential utility as biomarkers. The continued synthesis of these deuterated analogs is therefore a critical step in advancing research into synthetic cannabinoid exposure and metabolism.

Q & A

Q. What is the role of AM2201 N-(4-hydroxypentyl) metabolite-d5 in quantitative mass spectrometry?

This deuterated compound serves as a stable isotope-labeled internal standard (SIL-IS) for precise quantification of its non-deuterated counterpart in biological matrices. It compensates for matrix effects, ionization variability, and extraction inefficiencies during GC- or LC-MS analysis. Methodologically, researchers spike a known concentration of the deuterated standard into samples prior to extraction, enabling accurate normalization of analyte recovery (e.g., 75.5% process efficiency for AM2201 4-hydroxypentyl in urine) . The ≥98% chemical purity and ≥99% deuterium incorporation ensure minimal interference with endogenous metabolites .

Q. How should this compound be stored to maintain stability?

The compound must be stored at -20°C in methanol to prevent degradation. Studies confirm stability for ≥2 years under these conditions, critical for longitudinal forensic or pharmacokinetic studies. Thawed aliquots should be used immediately to avoid repeated freeze-thaw cycles, which can alter deuterium retention and introduce variability .

Q. What chromatographic parameters are validated for detecting this metabolite in human urine?

LC-MS/MS methods using a Zorbax Eclipse Plus C18 column (3.0 × 100 mm, 1.8 µm) achieve baseline separation with retention times (RT) specific to the metabolite. For example, RT = 8.37 min under optimized gradient elution (acetonitrile/water with 0.1% formic acid). Collision energy (CE) and cone voltage (CV) are calibrated to maximize sensitivity; EPI spectra with Fit ≥85% and Reverse Fit ≥90% confirm identity via library matching .

Advanced Research Questions

Q. How can researchers address matrix effects when quantifying AM2201 metabolites in blood vs. urine?

Blood matrices exhibit higher phospholipid content, causing ion suppression (e.g., -27.4% matrix effect for 5-Fluoro PB-22). To mitigate this, use protein precipitation with cold acetonitrile followed by phospholipid removal cartridges. In urine, dilution with ammonium bicarbonate (pH 9.3) and liquid-liquid extraction (hexane:ethyl acetate, 99:1) yield 97% extraction efficiency. Normalization using the deuterated standard corrects residual matrix effects .

Q. What metabolic pathways generate AM2201 N-(4-hydroxypentyl) metabolite, and how do deuterated analogs aid in pathway elucidation?

Phase I metabolism by cytochrome P450 isoforms (e.g., CYP3A4/5) hydroxylates the pentyl side chain, forming the 4-hydroxypentyl derivative. Deuterated analogs allow tracking of metabolic kinetics via isotopic patterns in MS. For instance, comparing d5/d0 ratios in hepatocyte incubations identifies rate-limiting steps in oxidation. Co-incubation with P450 inhibitors (e.g., ketoconazole) validates enzyme specificity .

Q. How do researchers resolve co-eluting isomers during LC-MS/MS analysis?

Isomeric interference (e.g., AM2201 N-(4-fluoropentyl)) is resolved using high-resolution MS (HRMS) with mass accuracy <5 ppm. For routine labs, adjusting gradient elution (e.g., 0.5% increase in organic phase per minute) and monitoring unique MRM transitions (e.g., m/z 380.5 → 155.1 for d5 vs. m/z 375.4 → 155.1 for non-deuterated) improves specificity. Spectral libraries with ≥90% purity scores confirm identity .

Q. What statistical methods are recommended for metabolomic data analysis involving deuterated standards?

Normalize raw peak areas using the deuterated standard’s response, then apply log2 transformation to reduce heteroscedasticity. For multivariate analysis, orthogonal partial least squares-discriminant analysis (OPLS-DA) with Q2 >0.5 distinguishes metabolite profiles between cohorts. Volcano plots (|log2 fold change| >1, p <0.05) identify significant differences. KEGG pathway enrichment (p <0.01) links metabolites to biological processes .

Experimental Design Considerations

Q. What validation parameters are critical for method development using this deuterated standard?

  • Linearity : R2 ≥0.99 across 0.1–50 ng/mL in urine/blood.
  • Precision : Intra-day CV <15% at LLOQ (0.1 ng/mL).
  • Accuracy : 85–115% recovery in spiked samples.
  • Ion suppression/enhancement : Assess via post-column infusion.
  • Carryover : <20% of LLOQ in blank injections post-calibrator .

Q. How can researchers optimize collision energy (CE) for MRM transitions?

Perform CE ramping (5–35 eV) during method development. For this compound, optimal CE maximizes the product ion (m/z 155.1) intensity. For example, CE = 25 eV yields 10-fold higher signal-to-noise vs. 15 eV. Confirm with EPI spectra to avoid in-source fragmentation artifacts .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported metabolite stability across studies?

Stability variations may arise from differences in storage conditions (e.g., -20°C vs. -80°C) or matrix composition (urine vs. plasma). Re-analyze degraded samples with fresh deuterated standard to rule out IS degradation. Cross-validate using isotopically labeled internal controls for long-term studies .

Q. Why might extraction efficiencies vary between synthetic cannabinoid metabolites?

Hydrophobicity (logP) differences impact solvent partitioning. For example, AM2201 4-hydroxypentyl (logP ~4.2) shows 97% efficiency in hexane:ethyl acetate, while more polar metabolites (e.g., carboxylated derivatives) require mixed-mode SPE for ≥80% recovery. Adjust pH to 9.3 to ensure non-ionized forms during LLE .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
AM2201 N-(4-hydroxypentyl) metabolite-d5
Reactant of Route 2
Reactant of Route 2
AM2201 N-(4-hydroxypentyl) metabolite-d5

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